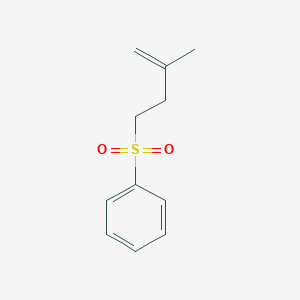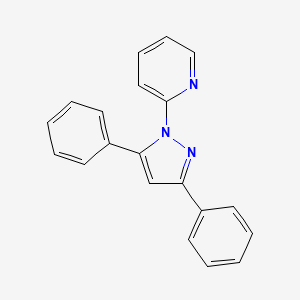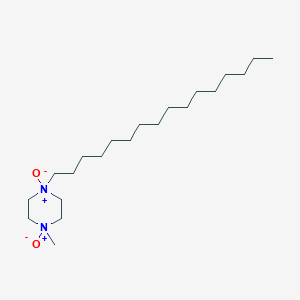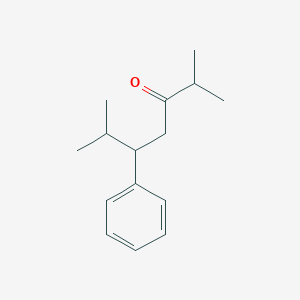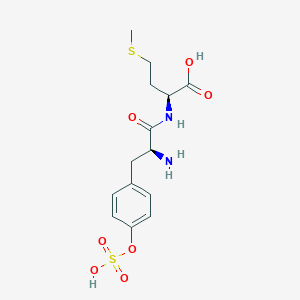
2,4,6-Tribromo-N-ethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tribromo-N-ethylaniline is an organic compound that belongs to the class of brominated anilines It is characterized by the presence of three bromine atoms attached to the benzene ring at positions 2, 4, and 6, and an ethyl group attached to the nitrogen atom of the aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromo-N-ethylaniline typically involves the bromination of N-ethylaniline. The process can be carried out by dissolving N-ethylaniline in glacial acetic acid and adding bromine solution dropwise while maintaining the reaction mixture at a low temperature to control the exothermic reaction . The bromine atoms preferentially substitute the hydrogen atoms at the ortho and para positions relative to the amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tribromo-N-ethylaniline undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atoms on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other derivatives.
Oxidation: Oxidative reactions can lead to the formation of quinones or other oxidized products.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Electrophilic Substitution: Substituted anilines with different functional groups.
Reduction: Amines and other reduced derivatives.
Oxidation: Quinones and other oxidized compounds.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tribromo-N-ethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4,6-Tribromo-N-ethylaniline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to various biological effects. For example, it may interfere with the metabolic pathways of microorganisms, exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tribromoaniline: Similar structure but lacks the ethyl group on the nitrogen atom.
2,4,6-Tribromophenol: Contains a hydroxyl group instead of an amino group.
2,4,6-Tribromoanisole: Contains a methoxy group instead of an amino group.
Uniqueness
2,4,6-Tribromo-N-ethylaniline is unique due to the presence of the ethyl group on the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its applications and effectiveness compared to similar compounds.
Eigenschaften
CAS-Nummer |
81090-58-6 |
|---|---|
Molekularformel |
C8H8Br3N |
Molekulargewicht |
357.87 g/mol |
IUPAC-Name |
2,4,6-tribromo-N-ethylaniline |
InChI |
InChI=1S/C8H8Br3N/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4,12H,2H2,1H3 |
InChI-Schlüssel |
UBVCEZRWGJDMCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C(C=C(C=C1Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


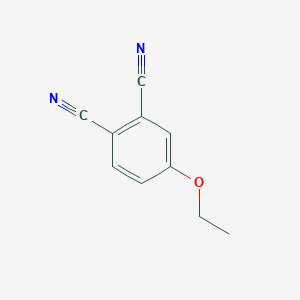


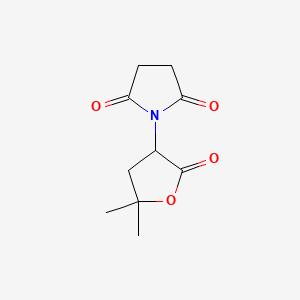
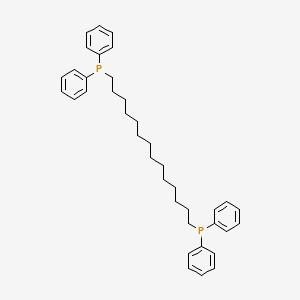
![N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide](/img/structure/B14431643.png)

![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate](/img/structure/B14431657.png)

